ethyl 2-({(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a benzothiophene moiety
Preparation Methods
The synthesis of ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the benzothiophene moiety: This can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling reactions: The final step involves coupling the furan ring with the benzothiophene moiety using reagents such as cyanogen bromide and ethyl chloroformate under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
ETHYL 2-[(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-[(2Z)-3-[5-(4-METHOXYPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a methoxy group instead of a chlorine atom, which may affect its reactivity and biological activity.
ETHYL 2-[(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with other molecules.
ETHYL 2-[(2Z)-3-[5-(4-NITROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: The nitro group introduces different electronic effects, potentially altering the compound’s chemical behavior and biological effects.
Properties
Molecular Formula |
C25H21ClN2O4S |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
ethyl 2-[[(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-31-25(30)22-19-5-3-4-6-21(19)33-24(22)28-23(29)16(14-27)13-18-11-12-20(32-18)15-7-9-17(26)10-8-15/h7-13H,2-6H2,1H3,(H,28,29)/b16-13- |
InChI Key |
OWGKZZJCNYZUEA-SSZFMOIBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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